molecular formula C9H9N3O2S B8362949 N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

Cat. No.: B8362949
M. Wt: 223.25 g/mol
InChI Key: AEMOECHQKXYBMB-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 5-nitro-2-aminobenzothiazole. This intermediate can then be further reacted with dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Condensation: Acidic or basic catalysts in the presence of aldehydes or ketones.

Major Products Formed:

    Reduction: Formation of N,N-dimethyl-5-amino-1,3-benzothiazol-2-amine.

    Substitution: Formation of various substituted benzothiazole derivatives.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are associated with neurodegenerative diseases. It achieves this by binding to the proteins and preventing their misfolding and aggregation .

Comparison with Similar Compounds

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

    5-nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethyl groups.

    2-arylbenzothiazoles: Differ in the substitution pattern at the 2nd position.

    Benzothiazole-based urea and thiourea derivatives: Differ in the functional groups attached to the benzothiazole ring.

Uniqueness: The presence of both the nitro group and the dimethyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3

InChI Key

AEMOECHQKXYBMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 7.4 ml of tetrahydrofuran was dissolved 160 mg of 2-chloro-5-nitro-1,3-benzothiazole, and thereto was added 1.86 ml of a 1M dimethylamine tetrahydrofuran solution, followed by 16.5 hours of stirring. Water was added to the reaction solution and the organic layer was extracted with ethyl acetate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to obtain 173 mg of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine as a yellow solid.
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dimethylamine tetrahydrofuran
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160 mg
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7.4 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-Fluoro-5-nitroaniline (1.7 g), thiocarbonyl diimidazole (1.9 g) and K2CO3 (2.9 g) were suspended in dry DME (20 mL) and stirred at RT for 12 h. 20 mL of DMF and dimethyl amine (40% in water, 8 mL) were added and the resulting mixture was heated at 65° C. for 3 h and 12 h at RT. Reaction was followed by LCMS and more dimethyl amine was added (5 mL) and heated again until reaction was almost completed. Solvent was evaporated and residue was dissolved in water. Mixture was extracted with EtOAc and filtered on silica pad. Solvent was removed to give N,N-dimethyl-5-nitrobenzo[d]thiazol-2-amine.
Quantity
1.7 g
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reactant
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1.9 g
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2.9 g
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0 (± 1) mol
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8 mL
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20 mL
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20 mL
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solvent
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